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Compound of Interest

Compound Name: (5-Bromopyridin-2-yl)methanol

Cat. No.: B1276293 Get Quote

Technical Guide: (5-Bromopyridin-2-yl)methanol
CAS Number: 88139-91-7

Chemical and Physical Properties
(5-Bromopyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a versatile

building block in organic synthesis, particularly in the development of pharmaceutical and

agrochemical compounds. Its structure features a pyridine ring substituted with a bromine atom

and a hydroxymethyl group, offering two reactive sites for further chemical modifications.

Table 1: Physicochemical Properties of (5-Bromopyridin-2-yl)methanol
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Property Value Source

CAS Number 88139-91-7 [1][2]

Molecular Formula C₆H₆BrNO [1]

Molecular Weight 188.02 g/mol [1]

Appearance White to off-white solid
Inferred from related

compounds

Melting Point
34-39 °C (for (6-Bromopyridin-

2-yl)methanol)
[3]

Boiling Point
246 °C (for (6-Bromopyridin-2-

yl)methanol)
[3]

Solubility No data available

pKa No data available

Note: Experimental melting and boiling point data for (5-Bromopyridin-2-yl)methanol are not

readily available. The provided values are for the isomeric compound (6-Bromopyridin-2-

yl)methanol and should be considered as estimates.

Table 2: Computed Spectral Data

Data Type Predicted Values Source

GC-MS
A spectrum is available on

PubChem.
[1]

Predicted Collision Cross

Section (CCS) values

[M+H]⁺: 127.7 Å² [M+Na]⁺:

140.0 Å² [M-H]⁻: 131.8 Å²
[4]

Synthesis
A definitive, detailed experimental protocol for the synthesis of (5-Bromopyridin-2-
yl)methanol is not widely reported in publicly available literature. However, a plausible and
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commonly employed synthetic route would involve the reduction of the corresponding

carboxylic acid, 5-bromopicolinic acid, or its ester derivative.

Proposed Synthetic Pathway: Reduction of 5-Bromopicolinic Acid

Proposed Synthesis of (5-Bromopyridin-2-yl)methanol

5-Bromopicolinic Acid

(5-Bromopyridin-2-yl)methanol

Reduction

Reducing Agent
(e.g., LiAlH4, BH3·THF)

Click to download full resolution via product page

Caption: Proposed synthesis of (5-Bromopyridin-2-yl)methanol.

General Experimental Protocol (Hypothetical):

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon)

is charged with a solution of 5-bromopicolinic acid in an anhydrous ether solvent, such as

tetrahydrofuran (THF).

Reduction: The solution is cooled in an ice bath. A solution of a suitable reducing agent, such

as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), in THF

is added dropwise via the dropping funnel.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then refluxed for several hours until the reaction is complete, as monitored

by thin-layer chromatography (TLC).
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Workup: The reaction is carefully quenched by the slow, dropwise addition of water, followed

by an aqueous solution of a base (e.g., sodium hydroxide).

Extraction: The resulting suspension is filtered, and the filtrate is extracted with an organic

solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to yield (5-
Bromopyridin-2-yl)methanol.

Chemical Reactivity and Experimental Protocols
The bromine atom and the hydroxymethyl group on the pyridine ring are the primary sites of

reactivity, allowing for a variety of chemical transformations.

Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position of the pyridine ring is susceptible to palladium-catalyzed

cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation

of a new carbon-carbon bond. This reaction is instrumental in the synthesis of biaryl and

heteroaryl compounds.

Suzuki-Miyaura Cross-Coupling Reaction

(5-Bromopyridin-2-yl)methanol

5-Aryl/Heteroaryl-2-pyridinemethanol

Aryl/Heteroaryl
Boronic Acid

Pd Catalyst
(e.g., Pd(PPh3)4)

Base
(e.g., K2CO3, Cs2CO3)

Click to download full resolution via product page

Caption: Suzuki-Miyaura cross-coupling of (5-Bromopyridin-2-yl)methanol.
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General Experimental Protocol for Suzuki-Miyaura Coupling:[5][6]

Setup: To a reaction vessel, add (5-Bromopyridin-2-yl)methanol (1.0 eq.), the desired aryl

or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base, typically

potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic

solvent like 1,4-dioxane or toluene and water. The reaction mixture is then thoroughly

degassed by bubbling with an inert gas for 15-20 minutes.

Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C

and stirred for several hours until the starting material is consumed, as monitored by TLC or

GC-MS.

Workup: After cooling to room temperature, the reaction mixture is diluted with an organic

solvent and washed with water and brine.

Purification: The organic layer is dried, concentrated, and the crude product is purified by

column chromatography to afford the desired 5-substituted-2-pyridinemethanol derivative.

Oxidation of the Hydroxymethyl Group
The primary alcohol of (5-Bromopyridin-2-yl)methanol can be oxidized to the corresponding

aldehyde, 5-bromopicolinaldehyde, a valuable intermediate for further synthetic

transformations.
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Oxidation of (5-Bromopyridin-2-yl)methanol

(5-Bromopyridin-2-yl)methanol
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Oxidation

Oxidizing Agent
(e.g., MnO2, PCC, Swern)
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Caption: Oxidation of the hydroxymethyl group.

General Experimental Protocol for Oxidation:

Setup: In a round-bottom flask, dissolve (5-Bromopyridin-2-yl)methanol in a suitable

anhydrous solvent such as dichloromethane (DCM) or chloroform.

Oxidation: Add a mild oxidizing agent, such as manganese dioxide (MnO₂) or pyridinium

chlorochromate (PCC), to the solution. The reaction is typically stirred at room temperature.

Monitoring: The progress of the reaction is monitored by TLC.

Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove

the oxidant. The filtrate is concentrated under reduced pressure.

Purification: The resulting crude aldehyde can be purified by column chromatography.

Biological Activity
There is limited publicly available information on the specific biological activity or signaling

pathway involvement of (5-Bromopyridin-2-yl)methanol itself. However, the bromopyridine

scaffold is a common feature in many biologically active compounds. Derivatives of this
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molecule could potentially exhibit a range of activities depending on the modifications made at

the bromine and hydroxymethyl positions. For instance, related thiazolo[4,5-b]pyridin-2-ones

have been investigated for their antimicrobial and cytotoxic effects.[7][8]

Safety Information
(5-Bromopyridin-2-yl)methanol is considered hazardous.[9]

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin

irritation and serious eye irritation. May cause respiratory irritation.[9]

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin

thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective

gloves/eye protection/face protection.

It is crucial to handle this compound in a well-ventilated fume hood with appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed

safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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